- Method for preparing levetiracetam, China, , ,
Cas no 91462-82-7 ((S)-Ethyl 2-aminobutanoate hydrochloride)
91462-82-7 structure
Product Name:(S)-Ethyl 2-aminobutanoate hydrochloride
Número CAS:91462-82-7
MF:C6H14ClNO2
Megavatios:167.633861064911
MDL:MFCD11848830
CID:2736926
PubChem ID:12844024
Update Time:2025-07-02
(S)-Ethyl 2-aminobutanoate hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- (S)-Ethyl 2-aminobutanoate hydrochloride
- (S)-2-AMINOBUTYRIC ACID ETHYL ESTER HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)- (9CI)
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (S)- (ZCI)
- (S)-2-Aminobutanoic acid ethyl ester hydrochloride
- DB-146162
- (S)-2-Amino-butyric acid ethyl ester hydrochloride
- MFCD11848830
- AKOS015932753
- ethyl (2S)-2-aminobutanoate;hydrochloride
- (S)-ETHYL 2-AMINOBUTANOATE HCL
- SCHEMBL3188318
- (S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl)
- (S)-Ethyl2-aminobutanoatehydrochloride
- CS-0162057
- ETHYL (2S)-2-AMINOBUTANOATE HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)-
- SWNBPYRQCHSZSE-JEDNCBNOSA-N
- EN300-7360285
- DS-12354
- (S)-2-Aminobutyric acid ethyl ester HCl
- 91462-82-7
-
- MDL: MFCD11848830
- Renchi: 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
- Clave inchi: SWNBPYRQCHSZSE-JEDNCBNOSA-N
- Sonrisas: C(=O)(OCC)[C@@H](N)CC.Cl
Atributos calculados
- Calidad precisa: 167.0713064g/mol
- Masa isotópica única: 167.0713064g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 4
- Complejidad: 93.1
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.3Ų
(S)-Ethyl 2-aminobutanoate hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 1g |
388.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-50mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 50mg |
55.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 250mg |
329CNY | 2021-05-08 | |
| Chemenu | CM255744-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 5g |
$239 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-200mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 200mg |
109.0CNY | 2021-07-13 | |
| abcr | AB505313-250 mg |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 250mg |
€83.40 | 2023-06-15 | ||
| abcr | AB505313-1 g |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 1g |
€113.20 | 2023-06-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 1g |
¥476.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 250mg |
¥196.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 5g |
¥1676.0 | 2021-09-07 |
(S)-Ethyl 2-aminobutanoate hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Asymmetric induction under two-phase conditions. II. Synthesis of optically active amino acids by alkylation of Schiff base, Beijing Shifan Daxue Xuebao, 1989, (2), 63-7
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 1 - 1.5 h, 0 - 7 °C; 15 h, rt
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Thionyl bromide ; 0 °C; 24 h, 20 °C
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Referencia
- Method for preparing levetiracetam, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referencia
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referencia
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Referencia
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Referencia
- Method for preparing levetiracetam, China, , ,
(S)-Ethyl 2-aminobutanoate hydrochloride Raw materials
- H-DL-Abu-OH
- Ethyl 2-aminobutanoate
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2S)-
- L-Threonine
- Butanoic acid, 2-amino-, ethyl ester, (2S)-
- Boc-L-2-aminobutanoic acid
- Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
(S)-Ethyl 2-aminobutanoate hydrochloride Preparation Products
(S)-Ethyl 2-aminobutanoate hydrochloride Literatura relevante
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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